BenchChemオンラインストアへようこそ!

N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Chemical structure Halogen substitution Physicochemical property prediction

N1-(2,4-Difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-22-1) is a synthetic oxalamide derivative featuring a 2,4-difluorophenyl moiety and an N-isopropylpiperidin-4-ylmethyl side chain. The oxalamide scaffold is a known chemotype in drug discovery, with derivatives reported as kinase inhibitors, HIV entry inhibitors, and IDO1 inhibitors, among others.

Molecular Formula C17H23F2N3O2
Molecular Weight 339.387
CAS No. 946291-22-1
Cat. No. B2386455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
CAS946291-22-1
Molecular FormulaC17H23F2N3O2
Molecular Weight339.387
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C17H23F2N3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-15-4-3-13(18)9-14(15)19/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24)
InChIKeySGXYONVJYLBICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-Difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-22-1): Procurement-Relevant Structural Profile


N1-(2,4-Difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-22-1) is a synthetic oxalamide derivative featuring a 2,4-difluorophenyl moiety and an N-isopropylpiperidin-4-ylmethyl side chain [1]. The oxalamide scaffold is a known chemotype in drug discovery, with derivatives reported as kinase inhibitors, HIV entry inhibitors, and IDO1 inhibitors, among others [2]. This particular compound belongs to a distinct chemical sub-series defined by the combined presence of the 2,4-difluoro substitution pattern on the phenyl ring and the methyl-bridged isopropylpiperidine group—structural features that differentiate it from several commercially available analogs. While the compound is catalogued by multiple vendors as a research chemical, public domain pharmacologic data remain extremely limited, and no peer-reviewed primary publication or patent was identified that reports quantitative biological activity specific to CAS 946291-22-1.

Why Generic Substitution of N1-(2,4-Difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide Is Not Advisable Without Direct Comparative Data


The oxalamide chemical space is highly sensitive to substitution patterns: small changes in the phenyl ring halogenation or the piperidine N-alkyl group can shift target engagement, selectivity, and ADME properties in ways that are not predictable from structural similarity alone [1]. For example, a closely related analog, N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide, differs from the target compound by only the phenyl substitution pattern and the absence of the methylene spacer, yet it demonstrates measurable (albeit weak) binding to HIV-1 gp120, with an IC50 of 100,000 nM [2]. No comparable activity has been reported for CAS 946291-22-1. Because the structure-activity relationships (SAR) in this series have not been systematically mapped, substituting the target compound with an apparently similar oxalamide analog—even one with the same isopropylpiperidine group—carries an unquantifiable risk of altering the biological readout in a screening campaign or SAR study.

Quantitative Differentiation Evidence for N1-(2,4-Difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-22-1) Against Closest Available Comparators


Structural Differentiation: 2,4-Difluorophenyl Substitution vs. 4-Chloro-3-Fluorophenyl Analog

The target compound (CAS 946291-22-1) incorporates a 2,4-difluorophenyl group and a methyl-bridged isopropylpiperidine. A commercially available comparator, N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide (CAS not reported in BindingDB entry BDBM50333271), features a 4-chloro-3-fluorophenyl group and a directly attached (non-bridged) piperidine ring [1][2]. These two structural modifications are expected to alter electronic distribution, lipophilicity, and steric conformation of the oxalamide core. Computational ADMET predictions available for the target compound indicate a predicted aqueous solubility of −3.933 logS units and a predicted hepatotoxicity probability of 0.509, though no equivalent published prediction set exists for the comparator to allow a direct side-by-side assessment [3]. The experimental gp120 binding IC50 for the comparator is 100,000 nM; no comparable target engagement data exist for CAS 946291-22-1.

Chemical structure Halogen substitution Physicochemical property prediction

Side-Chain Differentiation: Methyl-Bridged Isopropylpiperidine vs. Directly Attached Piperidine in Oxalamide HIV Inhibitor Scaffolds

The target compound contains a methylene spacer between the oxalamide nitrogen and the piperidine ring. Published SAR studies on oxalamide-based HIV-1 gp120 inhibitors demonstrate that the nature of the piperidine attachment significantly affects antiviral potency. In a study by Lalonde et al. (2012), modification of the tetramethylpiperidine ring and its linker chemistry in oxalamide inhibitors led to measurable changes in antiviral activity, confirming that the linker is a pharmacophoric determinant [1]. A comparator analog lacking the methylene bridge, N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide, showed weak gp120 binding (IC50 = 100,000 nM) [2]. No gp120 binding data exist for the methylene-bridged target compound, and therefore whether the bridge improves or reduces potency remains unknown.

Medicinal chemistry HIV entry inhibitor Structure-activity relationship Scaffold optimization

Predicted Physicochemical Differentiation: Computed ADMET Properties vs. Structurally Proximal Compounds

Computational ADMET prediction data retrieved for CAS 946291-22-1 indicate a predicted aqueous solubility of −3.933 logS, a hepatotoxicity probability of 0.509, and a solubility level classification of 3 (moderate–low) [1]. For a structurally proximal analog, N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946233-63-2), no equivalent prediction dataset was found in the public domain. Another close analog, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 946291-10-7), likewise lacks published ADMET predictions. The absence of matched prediction sets precludes a quantitative comparison; however, the available predictions for the target compound provide a baseline for in silico prioritization when selecting oxalamide analogs for screening libraries.

ADMET prediction Drug-likeness In silico screening Physicochemical property

Best-Fit Research Application Scenarios for N1-(2,4-Difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide (CAS 946291-22-1) Based on Available Evidence


Medicinal Chemistry SAR Exploration of Oxalamide-Based Protein-Protein Interaction Inhibitors

The compound is best utilized as a structural probe within a systematic SAR matrix investigating the influence of 2,4-difluorophenyl substitution and methylene-bridged isopropylpiperidine on target binding. Published oxalamide HIV-1 gp120 inhibitor SAR demonstrates that linker chemistry and halogen substitution are critical determinants of potency [1]. This compound, bearing a 2,4-difluoro pattern and a bridged piperidine, fills a specific combinatorial position not represented by the direct-attachment analog N1-(4-chloro-3-fluorophenyl)-N2-(1-isopropylpiperidin-4-yl)oxalamide, which has documented (albeit weak) gp120 binding (IC50 = 100,000 nM) [2].

Diversity-Oriented Screening Library Assembly for Oxalamide Chemotype Coverage

When curating a screening library that aims to maximize chemical diversity within the oxalamide class, CAS 946291-22-1 provides a distinct combination of halogen substitution (2,4-difluoro) and a basic isopropylpiperidine side chain connected via a methylene linker. This structural pattern is not duplicated by the commonly available comparators CAS 946233-63-2 (acetamidophenyl variant) or CAS 946291-10-7 (methylthiophenyl variant) [1]. The compound's predicted moderate aqueous solubility (−3.933 logS) suggests it may be suitable for DMSO-based screening stock solutions at standard concentrations, though experimental solubility confirmation is advisable [2].

Computational Chemistry and Docking Studies Requiring Experimentally Uncharacterized Chemical Probes

For molecular docking and pharmacophore modeling campaigns aimed at predicting novel oxalamide binding modes (e.g., at IDO1 or kinase ATP sites), CAS 946291-22-1 serves as a 'blank slate' probe. Its lack of published biological annotation makes it valuable as a negative control or a test ligand for virtual screening validation, free of the biases introduced by known activity labels. The oxalamide scaffold is a validated IDO1 inhibitor chemotype with reported IC50 values as low as 3.9 nM for optimized derivatives, providing a biologically relevant context for docking studies [1].

Quote Request

Request a Quote for N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.